molecular formula C15H13BrN2O5S2 B14764802 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate

Cat. No.: B14764802
M. Wt: 445.3 g/mol
InChI Key: YSJYNBSTYGLYDY-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit specific signaling pathways .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate typically involves multiple steps. One common synthetic route includes the cyclization of a pyridine derivative with an appropriate brominated precursor, followed by sulfonylation and methanesulfonate formation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate has been extensively studied for its potential in various scientific fields:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By binding to these receptors, the compound prevents their activation and subsequent signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

  • 1H-Pyrrolo[2,3-b]pyridine, 2-methyl-
  • 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 7-Bromo-4-(trifluoromethyl)-1H-indole

Compared to these compounds, 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate exhibits unique properties due to the presence of the methanesulfonate group, which enhances its solubility and bioavailability .

Properties

Molecular Formula

C15H13BrN2O5S2

Molecular Weight

445.3 g/mol

IUPAC Name

[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]methyl methanesulfonate

InChI

InChI=1S/C15H13BrN2O5S2/c1-24(19,20)23-10-11-9-13-14(16)7-8-17-15(13)18(11)25(21,22)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

YSJYNBSTYGLYDY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

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